molecular formula C18H14FNO5S B1386975 4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid CAS No. 1171465-55-6

4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid

Cat. No.: B1386975
CAS No.: 1171465-55-6
M. Wt: 375.4 g/mol
InChI Key: NEVKFKNDMCZCIC-UHFFFAOYSA-N
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Description

4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a fluorophenyl and a methyl group through an isothiazole ring

Preparation Methods

The synthesis of 4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isothiazole ring, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the benzoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzoic acid derivatives and isothiazole-containing molecules. Compared to these compounds, 4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. Other similar compounds may include:

  • 4-{[5-(4-Chlorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid
  • 4-{[5-(4-Bromophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

4-[[5-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1,2-thiazol-2-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5S/c1-11-16(13-6-8-15(19)9-7-13)26(24,25)20(17(11)21)10-12-2-4-14(5-3-12)18(22)23/h2-9H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVKFKNDMCZCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid
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4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid
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4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid
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4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid
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4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid
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4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid

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